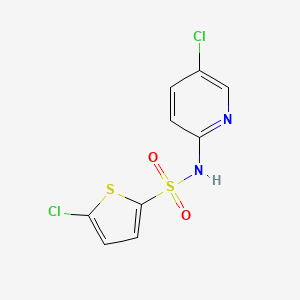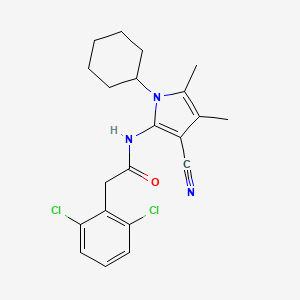![molecular formula C21H24N2O2 B7534672 N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine](/img/structure/B7534672.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurological disorders. DMQX belongs to the class of quinoline derivatives and is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor.
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine is a non-competitive antagonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. The AMPA receptor is involved in the fast excitatory neurotransmission in the central nervous system. N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine binds to the AMPA receptor and blocks the ion channel, thereby reducing the excitatory neurotransmission.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has also been shown to reduce drug-seeking behavior in animal models of drug addiction. N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has been shown to have anti-inflammatory effects in animal models of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine is a potent and selective non-competitive antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in neurological disorders. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
Future research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine could focus on its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine could also be studied for its potential use in treating drug addiction. Further research could also focus on developing more soluble analogs of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine to overcome its limited solubility.
Méthodes De Synthèse
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethyl-3-nitropyridine with 3,4-dimethoxyphenethylamine to form the intermediate product, which is then reduced to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine. The final product is purified through recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-5-7-17-15(2)12-21(23-18(17)11-14)22-10-9-16-6-8-19(24-3)20(13-16)25-4/h5-8,11-13H,9-10H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFLTDDMHCBAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)NCCC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B7534591.png)
![5,7-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7534610.png)
![1-[3-[Bis(4-methoxyphenyl)methoxy]-2-hydroxypropyl]piperidine-4-carboxamide](/img/structure/B7534617.png)
![N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534621.png)
![2-chloro-N-(2-methoxyphenyl)-5-[(2,4,6-trichloroanilino)carbamoyl]benzenesulfonamide](/img/structure/B7534625.png)
![[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534644.png)

![[1-(Cyclohexylmethylamino)-1-oxopropan-2-yl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7534658.png)
![3-[2-Oxo-2-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7534662.png)
![(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534666.png)
![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)
![N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7534668.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)
